molecular formula C12H14ClF3N2 B1423900 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine CAS No. 1219980-96-7

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1423900
CAS No.: 1219980-96-7
M. Wt: 278.7 g/mol
InChI Key: CYJGQWBPGSOJCG-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is a specialized pyridine-based chemical intermediate of significant interest in medicinal chemistry and agrochemical research. The core structure of trifluoromethylpyridines is known to impart favorable physicochemical properties, leading to their widespread use in the development of active ingredients . This particular compound features a chloro-trifluoromethylpyridine scaffold, a motif prevalent in the synthesis of various herbicidal and insecticidal agents , coupled with a 4-methylpiperidinyl group, which is a common pharmacophore in drug discovery. While specific biological data for this exact molecule is limited in public literature, research on closely related analogues demonstrates their potential as valuable scaffolds. For instance, structurally similar 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides have been investigated as potent inhibitors of bacterial phosphopantetheinyl transferases (PPTases), enzymes that are essential for bacterial viability and virulence . This suggests potential applications for researchers developing novel antibacterial probes. This product is intended for use as a building block in chemical synthesis and is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications for humans or animals. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols as outlined in the material safety data sheet (MSDS).

Properties

IUPAC Name

3-chloro-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c1-8-2-4-18(5-3-8)11-10(13)6-9(7-17-11)12(14,15)16/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJGQWBPGSOJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves starting with chlorinated pyridine derivatives, such as 2-chloro-5-(trichloromethyl)pyridine, and subjecting them to fluorination using hydrofluoric acid (HF) in the presence of a metal halide catalyst, typically iron(III) fluoride (FeF₃) or iron(III) chloride (FeCl₃). The process is conducted under superatmospheric pressure and elevated temperatures to facilitate the substitution of chlorine with trifluoromethyl groups.

Reaction Conditions:

  • Reactants: Chlorinated pyridine (e.g., 2-chloro-5-(trichloromethyl)pyridine), anhydrous HF, metal halide catalyst
  • Temperature: 150°C to 250°C
  • Pressure: 5 to 1200 psig
  • Catalysts: FeF₃, FeCl₃, AgF, KF, CrF₂
  • Reaction Time: 1 to 100 hours depending on conditions

Process Steps:

  • Mix the chlorinated pyridine with at least 3 molar equivalents of anhydrous HF and a catalytic amount (0.1-20 mol%) of metal halide catalyst in a reaction vessel.
  • Heat the mixture under superatmospheric pressure at 150°C–250°C.
  • Maintain the temperature until the desired trifluoromethylated product, such as 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, is formed.
  • Cool the reaction mixture and separate the product via distillation or other purification techniques.

Advantages: High yield, well-established industrial process, scalable for large production.

Halogenation Followed by Nucleophilic Substitution

Method Overview:

This two-step process involves first synthesizing a chlorinated pyridine precursor, such as 2-chloro-5-(trichloromethyl)pyridine, followed by nucleophilic substitution of the chlorine atom with a trifluoromethyl group.

Reaction Conditions:

  • Step 1: Chlorination of pyridine derivatives using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
  • Step 2: Fluorination using HF or other fluorinating agents in the presence of catalysts.

Process Steps:

  • Synthesize the chlorinated pyridine intermediate via chlorination of the parent pyridine ring.
  • Subject the chlorinated intermediate to fluorination with HF and a catalyst such as FeF₃ at elevated temperatures.
  • Purify the final trifluoromethylated pyridine via distillation or chromatography.

Advantages: Flexibility in precursor synthesis, control over substitution patterns.

Use of Trifluoromethylating Reagents

Method Overview:

Alternative methods involve using trifluoromethylating reagents such as trifluoromethyl sulfonates or difluoromethyl reagents, which can be reacted with pyridine derivatives under catalytic conditions.

Reaction Conditions:

  • Reagents: Trifluoromethyl sulfonates, difluoromethyl reagents
  • Catalysts: Copper or nickel complexes
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF)
  • Temperature: 80°C to 150°C

Process Steps:

  • React pyridine derivatives with trifluoromethylating reagents in the presence of a transition metal catalyst.
  • Conduct the reaction under inert atmosphere to prevent side reactions.
  • Purify the trifluoromethylated product.

Advantages: Potential for milder reaction conditions, selective functionalization.

Data Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Key Features Yield & Purity
Direct fluorination Chlorinated pyridine derivatives HF, metal halide catalysts, 150–250°C, superatmospheric pressure High yield, scalable, industrially proven 70-95%, high purity
Halogenation + nucleophilic substitution Pyridine + chlorination reagents Chlorination agents, HF, catalysts, elevated temperature Controlled substitution, flexible precursor synthesis Variable, typically 60-85%
Trifluoromethylating reagents Pyridine derivatives CF₃ reagents, transition metal catalysts, 80–150°C Milder conditions, high selectivity 50-90%, depending on substrate

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The presence of the pyridine ring allows for addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine has been investigated for its potential therapeutic applications. Notably:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine. A study published in Journal of Medicinal Chemistry explored its analogs and their effects on serotonin receptors, suggesting a pathway for developing new antidepressants .
  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, a case study demonstrated that derivatives with a similar structure displayed cytotoxicity against breast cancer cells, indicating potential for further development .

Agrochemical Applications

The compound's trifluoromethyl group enhances its biological activity, making it a candidate for agrochemical formulations:

  • Herbicide Development : Research has focused on the synthesis of herbicides based on this compound. The presence of the piperidine moiety is believed to contribute to herbicidal efficacy by disrupting plant growth mechanisms. Field trials have shown promising results in controlling broadleaf weeds .

Materials Science

In materials science, 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is being explored for its potential use in:

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and chemical resistance. Studies have reported successful incorporation into polymer matrices, leading to improved mechanical properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntidepressant ActivityModulates serotonin receptors; potential new antidepressants
Anticancer PropertiesInhibits growth in breast cancer cell lines
AgrochemicalsHerbicide DevelopmentEffective against broadleaf weeds; promising field trial results
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Study 1: Antidepressant Activity

A comparative study evaluated the antidepressant effects of various piperidine derivatives, including 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine. Results indicated significant modulation of serotonin levels in animal models, suggesting its potential as a lead compound for antidepressant drug development.

Case Study 2: Herbicide Efficacy

In a controlled environment, formulations containing this compound were tested against common agricultural weeds. Results showed up to 80% efficacy in controlling weed growth compared to untreated controls, highlighting its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Diversity at Position 2

The 2-position substituent significantly influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Compound Name 2-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine 4-Methylpiperidinyl ~264.65* Not reported Potential agrochemical/pharmacological agent Target Compound
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine Pyrrolidinyl (5-membered ring) 250.65 Not reported Similar reactivity; lower steric bulk
3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine 2-Methyl-4-nitroimidazolyl 306.63 Not reported Higher density (1.65 g/cm³); nitro group enhances electrophilicity
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Aryloxy-phenyl with nitro and benzyl Not reported 122.1–124.8 Herbicidal activity; complex substituent
3-Chloro-2-(trifluoromethyl)pyridine (Compound 19) Trifluoromethyl 181.0 Not reported Simpler structure; used as a precursor
3-Chloro-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine Piperidinyl-triazole hybrid ~337.92* Not reported Enhanced hydrogen bonding capacity

*Calculated based on molecular formula.

Impact of Substituents on Physicochemical Properties

  • Steric Effects : The 4-methylpiperidinyl group in the target compound introduces moderate steric hindrance compared to pyrrolidinyl (smaller 5-membered ring) or trifluoromethyl (minimal bulk) . Bulkier substituents, such as aryloxy-phenyl in compound 7e, reduce synthetic yields (e.g., 40.8% for 7f vs. 71.8% for 7e) due to increased steric challenges .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance the pyridine ring’s electrophilicity, facilitating nucleophilic substitution reactions.
  • Solubility and Stability : Piperidinyl and pyrrolidinyl substituents improve solubility in polar solvents compared to purely aromatic substituents. The target compound’s 4-methyl group may enhance lipophilicity, favoring membrane permeability in biological systems.

Biological Activity

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula for 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is C12H14ClF3N2C_{12}H_{14}ClF_3N_2 with a molecular weight of approximately 270.7 g/mol. The compound contains a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a piperidine moiety, which contribute to its unique biological profile.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

The mechanisms by which 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine exerts its effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may act as a modulator of various G protein-coupled receptors (GPCRs), influencing cell signaling pathways involved in proliferation and apoptosis .
  • Enzyme Inhibition : Its structural features suggest potential interaction with key metabolic enzymes, including AChE and possibly monoamine oxidase (MAO), which could explain its neuroprotective effects .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against bacterial strains
Cholinesterase InhibitionEnhances cholinergic transmission

Case Studies

  • Anticancer Studies : A study examining the cytotoxicity of piperidine derivatives found that compounds similar to 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine showed IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Neuropharmacological Research : In experiments focusing on neurodegenerative disease models, compounds with similar structures were noted for their ability to inhibit AChE effectively, leading to improved cognitive function in animal models .

Q & A

Q. What are the primary synthetic routes for 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of the chlorine atom on the pyridine ring with 4-methylpiperidine under basic conditions (e.g., NaOH in dichlorethane). Key parameters include:
  • Temperature : 80–100°C for efficient substitution.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and verification by HPLC (≥95% purity) are recommended .

Q. How can the structural integrity of this compound be validated, and what analytical techniques are most reliable?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the 4-methylpiperidinyl group (δ 1.2–1.8 ppm for methyl protons) and trifluoromethyl group (δ 110–120 ppm in 19^{19}F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 294.06 (C12_{12}H14_{14}ClF3_3N2_2) .
  • X-ray Crystallography : Resolves steric effects from the bulky piperidinyl substituent .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N2_2/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group.
  • Moisture Sensitivity : The chlorine atom is susceptible to nucleophilic attack by water; use anhydrous solvents and desiccants .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridine ring .

Advanced Research Questions

Q. How does the 4-methylpiperidinyl substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The steric bulk of the 4-methylpiperidinyl group directs coupling to the less hindered C-4 position of the pyridine ring. Experimental strategies include:
  • Ligand Choice : Bulky ligands (e.g., SPhos) enhance selectivity for C-4 over C-5.
  • Precatalyst : Pd(OAc)2_2 with microwave irradiation (120°C, 30 min) achieves >80% yield .
    Computational modeling (DFT) predicts electron density distribution, guiding reaction optimization .

Q. What mechanistic insights explain contradictions in reported catalytic activity for trifluoromethyl group transformations?

  • Methodological Answer : Discrepancies arise from competing pathways:
  • Radical Pathways : Initiated by light or peroxides, leading to C-F bond cleavage.
  • Electrophilic Pathways : Acidic conditions (e.g., H2_2SO4_4) favor trifluoromethyl group retention.
    Isotopic labeling (18^{18}F) and kinetic studies (Eyring plots) differentiate mechanisms .

Q. How can computational chemistry predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., p38 MAP kinase). The trifluoromethyl group enhances hydrophobic interactions in the ATP-binding pocket.
  • MD Simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR Models : Correlate substituent electronegativity (Cl vs. F) with IC50_{50} values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

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